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Compound of Interest

Compound Name: 3-(2-Methoxy-benzyl)-piperidine

Cat. No.: B1366186

CAS Number: 420137-10-6 Molecular Formula: C13H19sNO Molecular Weight: 205.30 g/mol

Foreword for the Advanced Researcher

This document serves as a comprehensive technical guide for researchers, medicinal
chemists, and drug development professionals interested in the synthesis, characterization,
and potential applications of 3-(2-Methoxy-benzyl)-piperidine. The piperidine scaffold is a
cornerstone in modern pharmacology, recognized as a "privileged structure" due to its
prevalence in numerous FDA-approved drugs, particularly those targeting the central nervous
system (CNS).[1][2] This guide moves beyond a simple recitation of facts, aiming to provide a
deeper understanding of the causality behind the scientific protocols and the structure-activity
relationships that make this compound a compelling subject for further investigation. The
information presented herein is synthesized from established chemical principles and
extrapolated data, providing a robust framework for laboratory work and strategic research
planning.

Section 1: The Piperidine Core - A Privileged
Scaffold in CNS Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a
multitude of clinically successful pharmaceuticals.[3] Its significance stems from a combination
of favorable physicochemical properties. The piperidine ring can exist in a stable chair
conformation, allowing for precise spatial orientation of substituents, which is critical for
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selective receptor binding. Furthermore, the basic nitrogen atom (pKa of piperidine is ~11.2) is
often protonated at physiological pH, enabling ionic interactions with biological targets and
influencing properties like aqueous solubility and membrane permeability.[4] The ability of many
piperidine-containing compounds to cross the blood-brain barrier makes them particularly
valuable for developing treatments for neurological and psychiatric disorders.[4]

The subject of this guide, 3-(2-Methoxy-benzyl)-piperidine, combines this privileged
piperidine core with a methoxy-substituted benzyl group at the 3-position. This substitution
pattern is of particular interest as it introduces a combination of lipophilic and potentially
hydrogen-bond-accepting features, offering a nuanced profile for interacting with biological
targets.

Section 2: Synthesis of 3-(2-Methoxy-benzyl)-
piperidine

While a specific, peer-reviewed synthesis for 3-(2-Methoxy-benzyl)-piperidine is not readily
available in the literature, a chemically sound and efficient route can be designed based on
well-established methodologies for the synthesis of substituted piperidines. The most direct and

industrially scalable approach involves the catalytic hydrogenation of the corresponding
pyridine precursor, 3-(2-Methoxy-benzyl)-pyridine.

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 3-picoline and 2-
methoxybenzaldehyde.

Step 1: Condensation

Step 2: Catalytic Hydrogenation

H2, PtO2, Acetic Acid

2-Methoxybenzaldehyde

. 3-(2-Methoxy-styryl)-pyridine
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Caption: Proposed two-step synthesis of 3-(2-Methoxy-benzyl)-piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-Methoxy-benzyl)-pyridine

This step involves a condensation reaction followed by reduction. A more direct approach
involves the catalytic hydrogenation of 3-(2-methoxy-styryl)-pyridine which can be formed from
the condensation of 3-picoline and 2-methoxybenzaldehyde. A simpler, though potentially
lower-yielding, alternative is a direct benzylation, however, the following hydrogenation protocol
is more robust. For the purpose of this guide, we will assume the precursor 3-(2-Methoxy-

benzyl)-pyridine is available or synthesized via standard methods. The critical step is the
reduction of the pyridine ring.

Step 2: Catalytic Hydrogenation of 3-(2-Methoxy-benzyl)-pyridine to 3-(2-Methoxy-benzyl)-
piperidine

The catalytic hydrogenation of substituted pyridines is a well-established method for the
synthesis of piperidine derivatives.[5][6] Platinum(lV) oxide (PtO2), also known as Adams'
catalyst, in an acidic medium like glacial acetic acid is a highly effective system for this
transformation. The acid protonates the pyridine nitrogen, which facilitates the reduction of the
aromatic ring.[5]

Materials and Equipment:

o 3-(2-Methoxy-benzyl)-pyridine

e Platinum(lV) oxide (PtOz, Adams' catalyst)

» Glacial Acetic Acid

o Ethyl Acetate

e Saturated Sodium Bicarbonate (NaHCOs3) solution

e Anhydrous Sodium Sulfate (NazSOa)
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High-pressure hydrogenation reactor (e.g., Parr apparatus)

Standard laboratory glassware

Rotary evaporator

Magnetic stirrer
Procedure:

e Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 3-(2-Methoxy-benzyl)-
pyridine (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate).

» Catalyst Addition: To the solution, carefully add PtO2 (5 mol%). Caution: The catalyst may be
pyrophoric in the presence of flammable solvents and hydrogen. Handle in an inert
atmosphere if possible.

e Hydrogenation:
o Securely seal the reactor and connect it to the hydrogenation apparatus.

o Purge the reactor head several times with an inert gas (e.g., nitrogen or argon) to remove
air.

o Pressurize the reactor with hydrogen gas to 50-70 bar.[6]

o Commence vigorous stirring and maintain the reaction at room temperature. The reaction
progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The
reaction is typically complete within 6-10 hours.[6]

o Work-up:

o Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen
gas.

o Purge the reactor with an inert gas.

o Open the reactor and dilute the reaction mixture with ethyl acetate.
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o Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: Do not
allow the filter cake to dry completely in the air. Quench the filter cake with water
immediately after filtration.

o Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by
washing with a saturated solution of NaHCOs until effervescence ceases.

o Separate the organic layer and extract the agueous layer twice more with ethyl acetate.

o Combine the organic layers, dry over anhydrous Na2SOa, filter, and concentrate under
reduced pressure using a rotary evaporator to yield the crude product.

 Purification: The crude 3-(2-Methoxy-benzyl)-piperidine can be purified by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in
dichloromethane or ethyl acetate in hexanes) to afford the final product as a colorless oil or a
solid.[6]

Section 3: Physicochemical and Analytical
Characterization

While a comprehensive, experimentally-derived dataset for 3-(2-Methoxy-benzyl)-piperidine
is not published, its properties can be predicted based on its structure and data from
commercial suppliers.[7][8]

Physicochemical Properties
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Property Predicted/Reported Value Source
CAS Number 420137-10-6 [7]
Molecular Formula Ci13H19NO [8]
Molecular Weight 205.30 g/mol [8]
Appearance Solid [8]
Boiling Point 304.5 °C at 760 mmHg [7]
Density 1.002 g/cm3 [7]
Flash Point 125.5°C [7]
Refractive Index 1.519 [7]

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure
and typical values for similar functional groups. They are intended for guidance and should be
confirmed by experimental analysis.

3.2.1. H NMR Spectroscopy (Predicted)

The *H NMR spectrum is predicted to show distinct signals for the aromatic, methoxy, benzyl,
and piperidine protons.
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Justification

~7.20-6.80

4H

Aromatic protons
of the 1,2-
disubstituted

benzene ring.

~3.85

3H

-OCHs

Singlet for the
methoxy group

protons.

~3.10-2.50

3H

Piperidine-H (a
to N), Benzyl-
CH:2

Overlapping
multiplets for the
protons on the
carbons adjacent
to the nitrogen
and the benzylic

protons.

~2.00-1.20

7H

Piperidine-H, NH

Complex
multiplets for the
remaining
piperidine ring
protons and the
N-H proton. The
N-H signal may
be broad.

3.2.2. 8C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will provide information on the carbon framework of the molecule.
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Chemical Shift (6, ppm)

Assignment

Justification

Quaternary aromatic carbon

~157.0 Ar-C (C-OCHs5) attached to the electron-
donating methoxy group.
Aromatic carbons of the
~130.0-110.0 Ar-C _
benzene ring.
~55.0 -OCHs Methoxy carbon.
o Carbons of the piperidine ring
~50.0-45.0 Piperidine-C (a to N) ] )
adjacent to the nitrogen.
o Benzylic carbon and other
~40.0-30.0 Benzyl-CHz, Piperidine-C

piperidine ring carbons.

3.2.3. Infrared (IR) Spectroscopy (Predicted Key Absorptions)

The IR spectrum will show characteristic absorption bands for the functional groups present.
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Wavenumber . . e e
Intensity Assignment Justification
(cm™)
) Characteristic of a
3350-3300 Medium, Sharp N-H stretch _
secondary amine.[6]
C-H stretching
3100-3000 Medium Aromatic C-H stretch vibrations of the
benzene ring.[9]
C-H stretching
] ] vibrations of the
2950-2800 Strong Aliphatic C-H stretch o
piperidine and benzyl
methylene groups.[9]
) Aromatic ring skeletal
1600, 1490 Medium-Strong C=C stretch o
vibrations.[9]
Asymmetric C-O-C
C-O stretch (Aryl )
1240 Strong stretching of the
ether)
methoxy group.
Characteristic of
750 Strong C-H out-of-plane bend  ortho-disubstituted

benzene.[9]

3.2.4. Mass Spectrometry (MS) (Predicted Fragmentation)

Under electron ionization (El), the fragmentation of 3-(2-Methoxy-benzyl)-piperidine is

expected to be initiated by ionization at the nitrogen atom, followed by a-cleavage.

e Molecular lon (M*): m/z = 205

o Base Peak: A prominent peak at m/z 91 corresponding to the tropylium ion ([C7H7]*), formed

by cleavage of the bond between the piperidine ring and the benzyl group.

e Other Key Fragments:

o Loss of the methoxybenzyl group to give a fragment corresponding to the piperidinyl

cation.
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o Fragmentation of the piperidine ring itself.

Section 4: Applications in Drug Discovery and
Medicinal Chemistry

3-(2-Methoxy-benzyl)-piperidine serves as a valuable building block and a lead compound for
the development of novel therapeutics, particularly for CNS disorders.[7]

Rationale for CNS Activity

The structural features of 3-(2-Methoxy-benzyl)-piperidine suggest potential interactions with
various CNS targets:

o Piperidine Moiety: As previously discussed, this is a common scaffold in CNS-active drugs,
imparting favorable pharmacokinetic properties.[2][4]

o Benzyl Group: The benzyl substituent can engage in hydrophobic and 1t-stacking
interactions within receptor binding pockets.

o Methoxy Group: The ortho-methoxy group can act as a hydrogen bond acceptor and
influence the conformation of the benzyl group, potentially leading to enhanced selectivity for
specific receptor subtypes. The position of the methoxy group can significantly impact
binding affinity and selectivity.[10]

Potential Therapeutic Targets

Based on the structure-activity relationships of similar compounds, 3-(2-Methoxy-benzyl)-
piperidine and its derivatives could be investigated for activity at the following targets:

» Serotonin and Dopamine Transporters (SERT and DAT): Substituted N-benzyl piperidines
are known to interact with monoamine transporters, suggesting potential applications as
antidepressants or treatments for substance abuse disorders.[10]

o Sigma Receptors: The piperidine scaffold is a common feature in sigma receptor ligands,
which are implicated in a variety of neurological conditions including pain, depression, and
neurodegenerative diseases.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/product/b12847312
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.mestrelabcn.com/Manual_HTML_Mnova_15/predict__verify.htm
https://zpxb.xml-journal.net/en/article/doi/10.7538/zpxb.2019.0161
https://prospre.ca/
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://www.benchchem.com/product/b1366186?utm_src=pdf-body
https://prospre.ca/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

¢ Acetylcholinesterase (AChE): Some benzylpiperidine derivatives have shown activity as
AChE inhibitors, a key target in the treatment of Alzheimer's disease.[11]

3-(2-Methoxy-benzyl)-piperidine
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Library Synthesis
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Click to download full resolution via product page

Caption: A typical drug discovery workflow starting with 3-(2-Methoxy-benzyl)-piperidine.
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Section 5: Safety and Handling

3-(2-Methoxy-benzyl)-piperidine is classified as an irritant.[7] Standard laboratory safety
precautions should be observed when handling this compound.

o Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

« Handling: Avoid inhalation of dust or vapors. Avoid contact with eyes and skin. Use in a well-
ventilated area or a fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Section 6: Conclusion

3-(2-Methoxy-benzyl)-piperidine represents a molecule of significant interest at the
intersection of synthetic organic chemistry and medicinal chemistry. Its synthesis is achievable
through established and scalable methods, and its structural features make it a promising
scaffold for the development of novel CNS-active agents. This guide has provided a
comprehensive overview of its synthesis, predicted analytical characteristics, and potential
applications, offering a solid foundation for researchers to embark on further investigation of
this intriguing compound. The elucidation of its precise pharmacological profile through
systematic screening and structure-activity relationship studies is a logical and compelling next
step in unlocking its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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